1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)-
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Overview
Description
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains acetonitrile and dimethylaminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water under reflux conditions . The reaction is stirred for about 2 hours, after which the methanol is evaporated, and the product is washed with water to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the dimethylaminoethyl groups, which can participate in nucleophilic or electrophilic reactions. These interactions can lead to the formation of new bonds or the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylacetonitrile: A simpler derivative of naphthalene with a single acetonitrile group.
1-NAPHTHALENEACETONITRILE, alpha-(2-(DIMETHYLAMINO)ETHYL)-: A related compound with a similar structure but fewer dimethylaminoethyl groups.
Uniqueness
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- is unique due to the presence of two dimethylaminoethyl groups, which enhance its reactivity and potential applications. This structural feature distinguishes it from other naphthalene derivatives and contributes to its versatility in various chemical reactions and applications.
Properties
CAS No. |
2810-20-0 |
---|---|
Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C20H27N3/c1-22(2)14-12-20(16-21,13-15-23(3)4)19-11-7-9-17-8-5-6-10-18(17)19/h5-11H,12-15H2,1-4H3 |
InChI Key |
XWPNRSURJHKLRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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